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Compound of Interest

(R) -1 _(2 ’ 6_
Compound Name:
Difluorophenyl)ethanamine

CAS No.: 1217453-91-2

Cat. No.: B1149021

Get Quote

Quick Molecule Profile

e CAS (Free Base): 1217453-91-2

CAS (HCI Salt): 1309598-72-8
e Molecular Weight: 157.16 g/mol (Free Base) | 193.62 g/mol (HCI Salt)
* Physical State: Colorless to pale yellow liquid (Free Base) | White crystalline solid (HCI Salt)

¢ pKa: ~9.0-9.5 (Estimated; lower than typical benzylamines due to electron-withdrawing
fluorines).[1]

+ Key Challenge: The 2,6-difluoro substitution creates significant steric shielding around the
amine ("Ortho Effect") and reduces basicity, complicating standard resolution and enzymatic
coupling.
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Module 1: Enantiomeric Resolution (The "R" vs "S"
Problem)

User Question:l synthesized the racemic amine via reductive amination. How can | resolve the
(R)-enantiomer chemically without using expensive chromatography?

Technical Response: For 2,6-disubstituted phenethylamines, the steric bulk often disrupts the
packing required for simple tartaric acid salts. We recommend a Diastereomeric Salt
Crystallization screening using bulky acidic resolving agents.[1]

Protocol: Chemical Resolution Screening

The "Ortho Effect” often requires resolving agents with larger aromatic systems to facilitate -1
stacking.[1]

Recommended Agents:

e (-)-Dibenzoyl-L-tartaric acid (L-DBTA) (Primary recommendation)

e (S)-Mandelic Acid

» N-Acetyl-L-leucine (Effective for hindered amines)[1]

Step-by-Step Procedure:

 Dissolution: Dissolve 10 mmol of racemic amine in Methanol or Ethanol (5 mL/g).

e Addition: Add 5 mmol (0.5 eq) of the resolving agent (e.g., L-DBTA) dissolved in the same
solvent. Note: The "Half-Quantity Method" often yields higher ee% for this class.

o Crystallization: Heat to reflux until clear, then cool slowly to room temperature over 4 hours.
If no crystals form, cool to 4°C.[1]

« Filtration & Analysis: Filter the salt. Neutralize a small sample (using NaOH) and check ee%
via Chiral HPLC.

» Recrystallization: If ee% is <98%, recrystallize the salt from Isopropanol/Water (9:1).[1]
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o Free-Basing: Suspend the purified salt in MTBE (Methyl tert-butyl ether) and treat with 1M
NaOH. Separate the organic layer, dry over Na2SOa, and concentrate.

Expert Insight: If L-DBTA fails to crystallize, switch to (S)-Camphorsulfonic acid (CSA) in
Acetone. The sulfonate group is less sensitive to the steric hindrance of the 2,6-difluorophenyl

ring.

Module 2: Enzymatic Purification (Biocatalysis)

User Question:Chemical resolution yields are too low (max 50%). Can | use enzymes to get
>909% ee?

Technical Response: Yes. You have two biocatalytic options: Kinetic Resolution (for racemates)
or Asymmetric Synthesis (from the ketone).[2]

Option A: Lipase-Catalyzed Kinetic Resolution (For Racemates)

Lipases can selectively acylate the (S)-amine, leaving the desired (R)-amine unreacted.
e Enzyme:Candida antarctica Lipase B (CAL-B) (immobilized, e.g., Novozym 435).[3]

o Acyl Donor:lsopropyl Acetate or Ethyl Methoxyacetate (faster rates).[1]

e Solvent: MTBE or Toluene (Dry).[1]

e Mechanism: The 2,6-difluoro group slows the reaction significantly compared to non-
substituted amines. You must run the reaction at 30—-40°C and monitor conversion closely.
Stop at ~50% conversion.

Option B: Transaminase Asymmetric Synthesis (From Ketone)

This is the superior route for scale-up, converting 2,6-difluoroacetophenone directly to the (R)-
amine.
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e Enzyme:(R)-Selective Omega-Transaminase (e.g., ATA-117 analogs or Arthrobacter sp.[4]
variants).

e Amine Donor: Isopropylamine (1M).[1]
o Cofactor: PLP (Pyridoxal-5'-phosphate), 1 mM.[4]
o Buffer: Potassium Phosphate, pH 7.0-8.0.[1]

e Protocol:

[e]

Suspend ketone (50 mM) in buffer with PLP and Amine Donor.[1]

o

Add enzyme powder (10-20 mg/mL).

Stir at 30°C for 24 hours.

[¢]

[¢]

Workup: Acidify to pH 2 (to protonate amine), extract ketone with EtOAc. Basify aqueous
layer to pH 12, extract (R)-amine with MTBE.

Module 3: Chemical Purification & Salt Formation

User Question:My product is a yellow oil turning brown. How do | stabilize it?

Technical Response: Chiral benzylic amines absorb CO2 from the air to form solid carbamates,
appearing as a white/brown crust. The free base is also prone to oxidation.[1] You must store
this compound as the Hydrochloride (HCI) salt.

Protocol: Preparation of High-Purity HCI Salt

This step also acts as a final purification to remove non-basic impurities.[1]
 Dilution: Dissolve the crude (R)-amine oil in Diethyl Ether or MTBE (10 volumes).

 Acidification: Cool to 0°C. Slowly add 2M HCI in Diethyl Ether or 4M HCI in Dioxane
dropwise.

o Critical: Do not use aqueous HCI if you want to precipitate the salt directly.[1]
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Precipitation: A white solid will precipitate immediately.[1] Stir for 30 mins.

Filtration: Filter under Nitrogen (to avoid moisture absorption).[1]

Washing: Wash the cake with cold ether to remove colored impurities.[1]

Drying: Dry in a vacuum oven at 40°C.

Data Table: Solubility Profile of (R)-1-(2,6-Difluorophenyl)ethanamine HCI

Solvent Solubility (25°C) Usage

Water High Dissolution for HPLC
Methanol High Recrystallization (solvent)
Isopropanol Moderate Recrystallization (antisolvent)
MTBE/Ether Insoluble Precipitation/Washing

| Dichloromethane | Low/Moderate | Extraction (as free base) |

Module 4: Analytical Troubleshooting (Chiral HPLC)

User Question:l cannot separate the enantiomers on my OD-H column. The peaks overlap.[5]

Technical Response: The 2,6-difluoro substitution alters the "fit" in the chiral cavity of cellulose
columns. If standard Cellulose (OD-H) fails, you must switch to a Crown Ether column or a
Chlorinated Amylose column.

Recommended HPLC Methods
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Parameter Method A (Primary) Method B (Alternative)
Chiralpak IG (Amylose tris(3-
Column Daicel Crownpak CR-I(+) chloro-5-
methylphenylcarbamate))
Crown Ether (Specific for .
Type ) ) Immobilized Amylose
primary amines)
) Perchloric acid (pH 1.5) / Hexane / Ethanol /
Mobile Phase ] )
Methanol (90:10) Diethylamine (90:10:0.[1]1)
Temp 25°C 25°C
Detection UV 210 nm or 254 nm UV 254 nm
Crown ethers bind the -NH3+ The "IG" phase handles
Why? group directly; excellent for chlorinated/fluorinated

hindered amines.[1]

aromatics better than "OD".[1]

Visual Workflows

Figure 1: Purification & Resolution Workflow
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Caption: Decision tree for purifying the target amine via Chemical Resolution (Left) or
Enzymatic Synthesis (Right), converging at the final HCI salt formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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